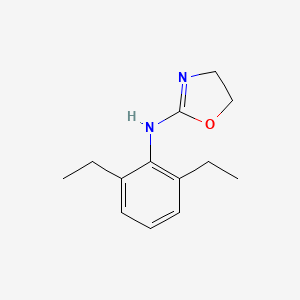
Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- is a heterocyclic compound featuring an oxazoline ring. This compound is notable for its unique structure, which includes both nitrogen and oxygen atoms within a five-membered ring. The presence of the oxazoline moiety imparts significant biological and chemical properties, making it a valuable compound in various fields such as pharmaceuticals, industrial chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxazoline derivatives, including Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-, typically involves the reaction of carboxylic acids with amino alcohols in the presence of a catalyst. One common method employs boronic acid catalysts to facilitate the dehydration process, leading to the formation of the oxazoline ring . The reaction is usually carried out under reflux conditions in solvents like xylene to achieve high yields.
Industrial Production Methods: Industrial production of oxazoline derivatives often involves large-scale reactions using optimized catalysts and reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production while maintaining the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxazoles
Reduction: Oxazolidines
Substitution: Various substituted oxazolines depending on the reagents used.
Applications De Recherche Scientifique
Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of polymers and advanced materials with specific properties
Mécanisme D'action
The mechanism of action of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- involves its interaction with various molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules underlies its bioactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Oxazoles: Differ from oxazolines by having a double bond within the ring.
Oxazolidines: Reduced form of oxazolines with a saturated ring.
Thiazoles: Contain sulfur instead of oxygen in the ring structure.
Uniqueness: Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- is unique due to its specific substitution pattern and the presence of the oxazoline ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
21548-53-8 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
N-(2,6-diethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H18N2O/c1-3-10-6-5-7-11(4-2)12(10)15-13-14-8-9-16-13/h5-7H,3-4,8-9H2,1-2H3,(H,14,15) |
Clé InChI |
XCCYBZIZVOJGCL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC2=NCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















